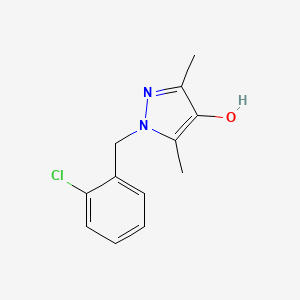

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGNHFDFKLORMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure Analysis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, a substituted pyrazole derivative of interest to researchers, scientists, and professionals in drug development. Pyrazole scaffolds are foundational in medicinal chemistry, and a precise understanding of their structure is paramount for determining structure-activity relationships (SAR).[1][2] This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Beyond presenting protocols, this guide delves into the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Pyrazole Structures

Pyrazole derivatives are a critical class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure and the specific arrangement of substituents on the pyrazole core.[1][3] Therefore, rigorous structural analysis is not merely a characterization step but a cornerstone of rational drug design. This guide will use 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol as a model compound to illustrate the principles and practices of modern structural elucidation.

The Integrated Analytical Workflow

A definitive structural analysis of a novel compound like 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Caption: Integrated workflow for the structural elucidation of pyrazole derivatives.

Mass Spectrometry: Determining Molecular Formula

Mass spectrometry is the initial and essential step to determine the molecular weight and deduce the molecular formula of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the purified compound in a volatile solvent such as methanol or acetonitrile.[6]

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺.

-

Analysis: The high-resolution data will provide a highly accurate mass measurement, which can be used to calculate the elemental composition.

Expected Data and Interpretation

For 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (C₁₂H₁₃ClN₂O), the expected data is summarized below.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₁₃ClN₂O | Based on the structure. |

| Monoisotopic Mass | 236.0716 | Calculated for ¹²C₁₂, ¹H₁₃, ³⁵Cl, ¹⁴N₂, ¹⁶O. |

| [M+H]⁺ Ion (HRMS) | 237.0794 | The accurate mass of the protonated molecule. |

| Isotopic Pattern | A characteristic M+2 peak at approximately one-third the intensity of the M peak will be observed due to the natural abundance of the ³⁷Cl isotope. | This provides strong evidence for the presence of a single chlorine atom. |

The fragmentation pattern in mass spectrometry can also provide structural information. Cleavage of the benzyl group is a common fragmentation pathway for N-benzyl pyrazoles.[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward method to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

Expected Data and Interpretation

The IR spectrum will confirm the presence of characteristic functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3200 | O-H stretch (hydroxyl group) | Broad band |

| 3100-3000 | C-H stretch (aromatic) | Sharp peaks |

| 2950-2850 | C-H stretch (aliphatic -CH₃, -CH₂) | Sharp peaks |

| ~1600, ~1475 | C=C stretch (aromatic rings) | Sharp bands |

| 1435-1381 | Pyrazole ring stretch | Characteristic vibrations for the pyrazole core.[9] |

| ~1260 | C-N stretch | Aromatic C-N stretching is expected in this region.[9] |

| ~750 | C-Cl stretch | Strong band indicative of the chlorobenzyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[10] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: A Suite of NMR Experiments

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the number and types of protons.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum (often with proton decoupling) to identify the number and types of carbon atoms.

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.[10]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).[10]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[10]

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H and ¹³C NMR Data and Interpretation

| Protons (¹H) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key HMBC Correlations |

| -OH | 5.0 - 8.0 | Broad singlet | 1H | Chemical shift is solvent-dependent; will likely not show correlations. |

| Ar-H (Chlorobenzyl) | 7.2 - 7.5 | Multiplet | 4H | Protons of the substituted benzene ring. Will show COSY correlations to each other and HMBC to the benzylic CH₂. |

| -CH₂- (Benzylic) | ~5.2 | Singlet | 2H | Key HMBC correlations to C3 and C5 of the pyrazole ring and to the carbons of the chlorobenzyl ring. |

| -CH₃ (at C5) | ~2.2 | Singlet | 3H | HMBC correlations to C5, C4, and C3 of the pyrazole ring. |

| -CH₃ (at C3) | ~2.1 | Singlet | 3H | HMBC correlations to C3, C4, and C5 of the pyrazole ring. |

| Carbons (¹³C) | Predicted δ (ppm) | Rationale and Key HMBC Correlations |

| C3 (Pyrazole) | ~148 | Deshielded due to adjacent nitrogen. Correlates with both methyl groups and the benzylic CH₂.[9] |

| C5 (Pyrazole) | ~139 | Deshielded due to adjacent nitrogen. Correlates with both methyl groups and the benzylic CH₂.[9] |

| C4 (Pyrazole) | ~105-110 | Shielded carbon bearing the hydroxyl group. Correlates with both methyl groups. |

| Ar-C (Chlorobenzyl) | 125-135 | Aromatic carbons. The carbon bearing the chlorine will be shifted. |

| -CH₂- (Benzylic) | ~50 | Aliphatic carbon. |

| -CH₃ (at C5) | ~13 | Aliphatic carbon. |

| -CH₃ (at C3) | ~11 | Aliphatic carbon. |

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for the molecular structure, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][2]

Experimental Protocol

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a suitable, defect-free single crystal and mount it on a goniometer head.[2]

-

Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[2]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[11]

Expected Structural Features

-

Planarity: The pyrazole ring is expected to be planar.[2]

-

Conformation: The analysis will reveal the dihedral angle between the pyrazole ring and the 2-chlorobenzyl group, which is critical for understanding potential steric interactions.

-

Intermolecular Interactions: The presence of the hydroxyl group makes hydrogen bonding a likely and significant intermolecular interaction, which will be clearly defined by the crystal structure.

Conclusion

The structural elucidation of 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a systematic process that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps out the intricate connectivity of the molecule. Finally, single-crystal X-ray crystallography, if successful, provides the definitive and absolute structure. This integrated and self-validating approach ensures the highest level of confidence in the final structural assignment, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

- Benchchem. (n.d.). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide.

- Gomha, S. M., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.

- Benchchem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

-

da Silva, E. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(21), 6742. Retrieved from [Link]

- IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

da Silva, E. F., et al. (2021, November 8). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

-

Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2088. Retrieved from [Link]

- Journals. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meddocsonline.org [meddocsonline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 9. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of 3,5-Dimethyl-1H-pyrazol-4-ol Analogs: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the pyrazole ring represents a privileged scaffold due to its robust stability, favorable pharmacokinetic profile, and versatile hydrogen-bonding capabilities. Specifically, the 3,5-dimethyl-1H-pyrazol-4-ol core has emerged as a highly tunable pharmacophore. The flanking methyl groups at the C3 and C5 positions provide critical steric shielding, preventing rapid metabolic degradation of the central ring while conformationally locking substituents at the N1 and C4 positions[1]. Concurrently, the C4-hydroxyl group serves as an essential hydrogen bond donor/acceptor, anchoring the molecule within polar binding pockets of diverse biological targets.

This whitepaper dissects the structure-activity relationships (SAR) of 3,5-dimethyl-1H-pyrazol-4-ol analogs across three distinct therapeutic domains: GPCR antagonism (LPA2), enzyme inhibition (TNAP), and immune receptor agonism (NOD2).

Target Class I: Lysophosphatidic Acid Receptor 2 (LPA2) Antagonists

Mechanistic Context & SAR Evolution

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through GPCRs (LPA1-6) to mediate neuroinflammation and oncogenesis[2]. The LPA2 receptor has historically lacked potent, selective modulators with high in vivo bioavailability. Starting from the initial hit UCM-14250, systematic modification of the pyrazole core led to the discovery of highly potent LPA2 antagonists[3].

SAR studies demonstrated that introducing an N-benzyl group significantly enhanced receptor affinity, culminating in UCM-14216, which exhibited an IC50 of 1.9 µM and strict selectivity over LPA1 and LPA3-6[2]. Further optimization via fluorination and structural rigidification yielded UCM-22018, which improved the IC50 to the sub-micromolar range (0.2 µM) while maintaining a near-maximal efficacy (Emax) of 92%[2].

Quantitative SAR Data

Table 1: SAR Profile of Pyrazole-Based LPA2 Antagonists

| Compound | Structural Modification | LPA2 IC50 (µM) | LPA2 Emax (%) | Selectivity Profile |

| UCM-14250 | Initial Pyrazole Hit | ~10.0 | 57.0 ± 9.0 | Low / Non-specific |

| UCM-14216 | N-benzyl substitution | 1.9 ± 0.2 | 90.0 ± 2.0 | Inactive at LPA1, 3-6 |

| UCM-22018 | Fluorinated / Optimized | 0.2 ± 0.1 | 92.0 ± 0.2 | Inactive at LPA1, 3 |

Experimental Protocol: Intracellular Calcium Mobilization Assay

To quantify GPCR antagonism, a functional calcium mobilization assay is employed using stably transfected LPA2 cell lines[2].

-

Step 1: Cell Preparation. Seed LPA2-expressing cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

-

Step 2: Dye Loading. Wash cells and incubate with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) in assay buffer for 45 minutes at 37°C.

-

Causality of Reagent Selection: Fluo-4 AM is utilized because its fluorescence increases >100-fold upon binding cytosolic Ca2+, providing the high signal-to-noise ratio required for GPCR kinetic reading. Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the intracellular space.

-

-

Step 3: Compound Addition. Pre-incubate cells with 3,5-dimethyl-1H-pyrazol-4-ol analogs (varying concentrations) for 15 minutes.

-

Step 4: Agonist Challenge & Readout. Inject an EC80 concentration of LPA and immediately monitor fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 90 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

-

Self-Validation & Quality Control: The protocol must include a vehicle-only (DMSO) baseline and a known LPA2 antagonist reference. The assay is only deemed valid if the calculated Z'-factor is >0.5, ensuring the dynamic range is statistically robust for hit differentiation.

Target Class II: Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors

Mechanistic Context & SAR Evolution

TNAP is a critical enzyme involved in bone mineralization; its pathological upregulation is a primary driver of vascular calcification[4]. 3,5-dimethyl-1H-pyrazol-4-ol derivatives have been identified as highly selective inhibitors of human TNAP and intestinal alkaline phosphatase (IAP)[5].

SAR investigations reveal that the electronic properties of the substituents attached to the pyrazole ring dictate binding affinity[6]. Specifically, placing a less electron-donating group (such as a methyl group) at the 4-position of an N-phenyl ring attached to the pyrazole core significantly increases the inhibitory effect on TNAP[5]. Conversely, strongly electron-donating groups (e.g., methoxy) or bulky electron-withdrawing groups disrupt the delicate electrostatic interactions within the enzyme's bimetallic active site.

Quantitative SAR Data

Table 2: Influence of Electronic Properties on TNAP Inhibition

| Substituent at N-Phenyl Ring | Electronic Property | Relative TNAP Inhibition | Impact on Target Binding |

| Unsubstituted (H) | Neutral | Moderate | Baseline hydrophobic contact |

| 4-Methyl (-CH3) | Weakly Electron-Donating | High | Optimal active-site fit[5] |

| 4-Methoxy (-OCH3) | Strongly Electron-Donating | Low | Steric/electronic repulsion |

Experimental Protocol: Colorimetric TNAP Inhibition Assay

-

Step 1: Enzyme Preparation. Dilute recombinant human TNAP in assay buffer (pH 9.8) containing 1 mM MgCl2 and 20 µM ZnCl2.

-

Causality of Reagent Selection: TNAP is a metalloenzyme requiring both Mg2+ and Zn2+ for structural integrity and catalytic function. Omitting these cofactors leads to rapid enzyme denaturation and false-positive inhibition readouts.

-

-

Step 2: Inhibitor Incubation. Add the pyrazole analogs (0.1 nM to 100 µM) to the enzyme solution and incubate at 37°C for 10 minutes to allow for binding equilibrium.

-

Step 3: Substrate Addition. Initiate the reaction by adding p-nitrophenyl phosphate (pNPP) to a final concentration of 1 mM.

-

Causality of Reagent Selection: pNPP is the gold-standard substrate because its dephosphorylation yields p-nitrophenol, a stable chromophore with a distinct absorbance peak at 405 nm, allowing for direct, continuous spectrophotometric monitoring of steady-state kinetics.

-

-

Step 4: Kinetic Measurement. Read absorbance at 405 nm every 30 seconds for 30 minutes. Calculate the initial velocity (V0) to determine the IC50.

-

Self-Validation & Quality Control: Include Levamisole as a positive control inhibitor. A no-enzyme blank must be run in parallel to subtract the spontaneous, non-enzymatic hydrolysis of pNPP.

Target Class III: NOD2 Receptor Agonists for Immunotherapy

Mechanistic Context & SAR Evolution

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular innate immune sensor. Agonism of NOD2 promotes the secretion of pro-inflammatory cytokines, which can prime the tumor microenvironment for immune checkpoint inhibitor therapy[1].

Recent SAR studies explored 3,5-dimethyl-N-arylpyrazole dipeptide conjugates as NOD2 agonists[1]. The 3,5-dimethyl substitution on the pyrazole ring is critical for maintaining the correct dihedral angle relative to the amide linker. Attempts to introduce N-methylation on the valine residue of the dipeptide completely abolished activity, regardless of the pyrazole substituents, due to severe steric clashes that disrupt the active conformation[1]. Furthermore, applying a Topliss tree approach to the N-aryl groups yielded only marginal potency increases, indicating that the binding pocket is highly sensitive to steric bulk[1].

Pathway Visualization

Fig 1. Mechanism of action for 3,5-dimethyl-N-arylpyrazole analogs in NOD2 activation.

Experimental Protocol: SEAP Reporter Assay for NOD2 Activation

-

Step 1: Cell Seeding. Resuspend HEK-Blue NOD2 reporter cells in detection medium at 150,000 cells/mL. Aliquot 200 µL per well into a 96-well plate[1].

-

Step 2: Compound Stimulation. Add 0.2 µL of the pyrazole analog (1000x stock in DMSO) to the wells. Incubate at 37°C in 5% CO2 for 8–10 hours[1].

-

Step 3: Colorimetric Development. The HEK-Blue cells secrete Secreted Embryonic Alkaline Phosphatase (SEAP) upon NOD2-mediated NF-κB activation. Gently pipette the conditioned medium to mix, and measure the absorbance of the colorimetric product at 630 nm[1].

-

Causality of Reagent Selection: SEAP is used as the reporter because it is secreted directly into the media, allowing for a non-lytic, continuous assay format that preserves the cell monolayer for secondary viability testing.

-

-

Self-Validation & Quality Control: Muramyl dipeptide (MDP) must be utilized as a positive control. Crucially, a parallel assay using the parental HEK-Blue Null cell line (lacking NOD2) must be run to confirm that the observed SEAP signal is strictly NOD2-dependent and not an artifact of off-target NF-κB activation.

Synthetic Methodologies & Workflow

The construction of the 3,5-dimethyl-1H-pyrazol-4-ol core relies heavily on robust cyclo-condensation chemistry. The most common synthetic route is the Knorr pyrazole synthesis, which reacts 1,3-dicarbonyl compounds with hydrazine derivatives under acid or base catalysis[6]. For N-aryl derivatives, Chan-Evans-Lam coupling is frequently employed following the initial cyclization[1].

Fig 2. Standard synthetic workflow for functionalized 3,5-dimethyl-1H-pyrazol-4-ol derivatives.

Conclusion

The 3,5-dimethyl-1H-pyrazol-4-ol scaffold is a highly versatile pharmacophore. By precisely tuning the electronic properties of the N-aryl substituents and managing the steric bulk around the rigidified pyrazole core, drug development professionals can direct the bioactivity of these analogs toward highly specific targets—ranging from GPCR antagonism (LPA2) to enzyme inhibition (TNAP) and innate immune agonism (NOD2). Future lead optimization should continue to leverage structure-based drug design (SBDD) to map the precise dihedral tolerances of these binding pockets.

References

-

[5] 1H-Pyrazol-4-ol hydrochloride | CAS 1803591-08-3. Benchchem. Available at:

-

[2] DEVELOPMENT OF NEW TYPE 2 LYSOPHOSPHATIDIC ACID. Docta Complutense (UCM). Available at:

-

[3] Desarrollo de nuevos antagonistas del receptor de ácido Lisofosfatídico LPA2. Docta Complutense (UCM). Available at:

-

[6] Structure-Activity Relationship (SAR) Studies of Functionalized 1H-Pyrazol-4-ol Scaffolds. Benchchem. Available at:

-

[4] Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. PMC - NIH. Available at:

-

[1] N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy. PMC - NIH. Available at:

Sources

- 1. N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docta.ucm.es [docta.ucm.es]

- 3. docta.ucm.es [docta.ucm.es]

- 4. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazol-4-ol hydrochloride|CAS 1803591-08-3 [benchchem.com]

- 6. 1H-Pyrazol-4-ol hydrochloride|CAS 1803591-08-3 [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Stability of Substituted Pyrazole-4-ol Compounds

Executive Summary

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and tunable physicochemical properties.[1][2] Among these, the pyrazole-4-ol scaffold is of particular interest due to its structural features, which allow for a complex interplay of tautomerism and substituent effects that critically govern its thermodynamic stability. A thorough understanding of this stability is paramount for predicting molecular behavior, designing robust synthetic pathways, and ensuring the shelf-life and efficacy of resulting compounds, such as pharmaceuticals.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, experimental evaluation, and computational prediction of the thermodynamic stability of substituted pyrazole-4-ol compounds.

The Theoretical Framework: Tautomerism and Substituent Effects

The thermodynamic stability of pyrazole-4-ol is intrinsically linked to its ability to exist in multiple tautomeric forms. This equilibrium is the single most critical factor dictating the compound's overall energy state.

The Tautomeric Equilibrium

Pyrazole-4-ol can exist in at least three primary tautomeric forms: the 4-hydroxy (enol) form, the pyrazol-4-one (keto) form, and a zwitterionic form.[5][6] The relative stability of these tautomers is governed by factors such as aromaticity, intramolecular interactions, and the surrounding environment (e.g., solvent polarity).[5][7]

-

4-Hydroxy (Enol) Form: This form benefits from the aromaticity of the pyrazole ring, a significant stabilizing factor.[8]

-

Pyrazol-4-one (Keto) Form: While disrupting the ring's aromaticity, this form may be stabilized by strong intermolecular interactions, such as hydrogen bonding in the solid state.

-

Zwitterionic Form: This form is generally less stable but can be influenced by highly polar solvents.

The equilibrium between these forms is dynamic and can be shifted by changes in substituents, solvent, temperature, and pH.[5][6]

Caption: Tautomeric forms of pyrazole-4-ol.

The Decisive Role of Substituents

Substituents on the pyrazole ring exert profound electronic and steric effects that can dramatically alter the relative stability of the tautomers and the overall thermodynamic stability of the molecule.[3][7]

-

Electronic Effects: Electron-donating groups (EDGs) like -OH, -NH2, and -OCH3 tend to stabilize tautomers where the aromatic character is preserved.[7][9] Conversely, electron-withdrawing groups (EWGs) such as -NO2, -CN, and -CF3 can favor less aromatic forms by altering the electron density distribution within the ring.[7][9]

-

Steric Hindrance: Bulky substituents can influence conformational preferences and restrict intermolecular interactions, which can destabilize the crystal lattice and lower the overall thermal stability.[3]

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can significantly stabilize a specific tautomer, effectively locking the molecule in a lower energy state.[10]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a substituted pyrazole-4-ol. The following protocols are foundational for generating reliable and reproducible data.

Core Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for probing the thermal behavior of solid-state materials.[11][12] They provide quantitative data on melting points, decomposition temperatures, and mass loss events.

Table 1: Hypothetical Thermal Analysis Data for Substituted Pyrazole-4-ols

| Compound ID | Substituent (R) | Melting Point (T_m, °C) [DSC] | Onset of Decomposition (T_d, °C) [TGA] | Mass Loss at 300°C (%) |

| PZO-001 | H | 155.2 | 260.5 | 2.1 |

| PZO-002 | 5-NO₂ | 189.4 | 245.1 | 8.5 |

| PZO-003 | 3-CH₃ | 162.7 | 275.8 | 1.8 |

| PZO-004 | 1-Ph | 210.1 | 290.3 | 1.2 |

Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the precise determination of thermal transitions like melting and decomposition, which are direct indicators of thermal stability.[11]

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the pyrazole-4-ol compound into an aluminum pan. Crimp a lid onto the pan.

-

Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm and any decomposition exotherms.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It provides critical information on the decomposition temperature, the presence of residual solvents or water, and the overall thermal stability.[13]

Methodology:

-

Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of the pyrazole-4-ol compound into a ceramic or platinum TGA pan.

-

Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss (e.g., 5%) occurs.

Caption: Integrated workflow for stability assessment.

Computational Modeling: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective method to predict the relative stabilities of pyrazole-4-ol tautomers and the effects of substituents.[8][14][15]

Workflow: DFT for Tautomer Energy Calculation

Causality: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By calculating the energies of all possible tautomers, we can predict their relative stabilities and equilibrium populations.[2]

Methodology:

-

Structure Generation: Build the 3D structures of all relevant tautomers (enol, keto, etc.) of the substituted pyrazole-4-ol.

-

Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8][16] This step finds the lowest energy conformation for each structure.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced functional or larger basis set.

-

Relative Energy Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers by combining the electronic energies with thermal corrections from the frequency calculations. The tautomer with the lowest ΔG is predicted to be the most stable.[16]

Caption: Computational workflow for DFT analysis.

Conclusion and Future Outlook

The thermodynamic stability of substituted pyrazole-4-ol compounds is a complex property governed primarily by the delicate balance of tautomeric equilibria, which is, in turn, heavily influenced by the electronic and steric nature of substituents. A synergistic approach combining thermal analysis techniques (DSC, TGA) with computational modeling (DFT) provides the most comprehensive understanding. This dual strategy enables not only the accurate characterization of existing compounds but also the rational design of new pyrazole-4-ol derivatives with optimized stability profiles for advanced applications in drug discovery and materials science. Future research should focus on developing more accurate computational models that can account for solid-state packing effects and complex solvent interactions, further bridging the gap between theoretical predictions and experimental realities.

References

- Benchchem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.

- Benchchem. comparison of the stability of different substituted aminopyrazoles.

- Caramella, P., et al. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC.

- da Silva, J. B. P., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.

- Popova, M., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications.

- Abbate, F., et al. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.

-

ResearchGate. Differential Thermal Analysis and Pyrazoles. Available from: [Link]

- Semantic Scholar. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives.

- Jarończyk, M., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

-

Sıdır, İ., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure. Available from: [Link]

- Benchchem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.

- Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC.

- El Kihel, A., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.

-

Bielawska, A., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Available from: [Link]

- PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.

-

Sławiński, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available from: [Link]

-

ResearchGate. The structure and the tautomerism equilibrium between enol and keto forms of Dk-2pa. Available from: [Link]

- Royal Society of Chemistry. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science.

- Sahu, S. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- Royal Society of Chemistry. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics.

-

Sławiński, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. Available from: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available from: [Link]

-

Kletskov, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available from: [Link]

- Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.

-

ResearchGate. Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). Available from: [Link]

- Limban, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.

-

Sławiński, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemical.journalspub.info [chemical.journalspub.info]

- 16. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol: A Technical Whitepaper on Autophagic and Epigenetic Modulation

Executive Summary & Structural Rationale

As drug discovery pivots toward highly targeted, multi-modal scaffolds, the pyrazole nucleus has emerged as a privileged structure capable of interacting with diverse kinase and epigenetic targets. This technical guide explores the mechanistic bioactivity of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol , extrapolating from the robust pharmacological profiles of its direct structural analogs.

From a medicinal chemistry perspective, this specific molecule is engineered with precise structural intent. The nitrogen-rich pyrazole core provides a rigid, aromatic hydrogen-bonding scaffold that is 1[1]. The addition of the 2-chlorobenzyl moiety is a classic optimization strategy: the ortho-chloro substitution restricts the rotational freedom of the benzyl ring (conformational locking), increases lipophilic efficiency (LogP), and blocks cytochrome P450-mediated ortho-oxidation, thereby enhancing metabolic stability[2]. Concurrently, the 4-hydroxyl (-OH) group acts as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule within enzyme active sites[3].

Primary Bioactivity Vector: mTORC1 Inhibition & Autophagic Flux Disruption

The most profound bioactivity associated with the 1-benzyl-3,5-dimethyl-1H-pyrazole core is its ability to act as a potent, dual-phase 2[2]. In aggressive cancer models, such as MIA PaCa-2 pancreatic ductal adenocarcinoma (PDAC) cells, derivatives of this scaffold demonstrate submicromolar antiproliferative activity[4].

Mechanistically, these compounds exhibit a highly unique differential activity profile:

-

Basal State: They reduce mTORC1 activity, which removes the suppression on the ULK1 complex, thereby increasing basal autophagy[4].

-

Starvation/Stress State: Under nutrient deprivation (where cancer cells rely heavily on autophagy for survival), these compounds paradoxically impair autophagic flux. They interfere with mTORC1 reactivation and block the clearance of the autophagosome marker LC3-II, leading to toxic autophagosome accumulation and subsequent cell death[2].

Figure 1: Mechanism of mTORC1 inhibition and autophagic flux disruption by the pyrazole core.

Secondary Bioactivity Vector: Epigenetic Modulation via ALKBH3

Beyond kinase signaling, the specific 4-hydroxyl substitution on the pyrazole ring opens an orthogonal bioactivity vector: epigenetic regulation. Structurally analogous 1-benzyl-3,5-dimethyl-1H-pyrazol-ols have been identified through recombinant screening as potent inhibitors of Prostate Cancer Antigen-1 (PCA-1), also known as the5[3].

ALKBH3 is responsible for repairing alkylated DNA damage in cancer cells. By utilizing the 4-hydroxyl group to coordinate within the ALKBH3 active site, these pyrazole derivatives prevent DNA repair, thereby profoundly sensitizing tumor cells to endogenous alkylation stress and exogenous chemotherapeutics[3]. Furthermore, broader pyrazole derivatives containing halogenated aromatic rings frequently exhibit notable 6[6].

Quantitative Bioactivity Synthesis

The following table synthesizes the quantitative bioactivity data of the 1-benzyl-3,5-dimethyl-1H-pyrazole class, providing a predictive framework for the 2-chlorobenzyl-4-ol derivative.

| Compound Class | Primary Target / Pathway | Cell Line / Assay | Primary Effect | Efficacy (IC50 / MIC) |

| N-(1-benzyl-pyrazol-4-yl)benzamides | mTORC1 / Autophagy | MIA PaCa-2 (PDAC) | Antiproliferative / Flux Blockade | < 1.0 µM[2] |

| 1-benzyl-pyrazol-4-ols | PCA-1 / ALKBH3 | Recombinant Enzyme | DNA Dealkylation Inhibition | Low µM range[3] |

| Halogenated Pyrazoles | Bacterial Cell Wall | S. aureus (MRSA) | Antimicrobial | 25.1 - 91.0 µM[6] |

Self-Validating Experimental Protocols

To accurately assess the bioactivity of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, researchers must employ self-validating assay systems. A common pitfall in autophagy research is misinterpreting an increase in LC3-II protein as "autophagy induction," when it may actually represent a toxic blockade of autophagosome degradation. The following protocol utilizes an orthogonal validation step to establish strict causality.

Protocol: Autophagic Flux Assessment via LC3-II Tracking

Objective: Determine if the compound induces autophagy or blocks autophagic flux under starvation conditions.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed MIA PaCa-2 cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

-

Compound Treatment & Starvation: Wash cells twice with PBS. Switch media to Earle's Balanced Salt Solution (EBSS) to induce starvation. Treat cells with the pyrazole compound at varying concentrations (0.1 µM, 1.0 µM, 10 µM).

-

Self-Validation Control (Critical): In parallel wells, co-treat cells with the compound + Bafilomycin A1 (100 nM) . Causality Note: Bafilomycin A1 is a known V-ATPase inhibitor that completely blocks lysosomal degradation. If the pyrazole compound is merely an inducer, LC3-II levels will be higher in the co-treated well than in the compound-only well. If the pyrazole is a flux blocker, LC3-II levels will remain static between the two wells, proving the compound has already saturated the blockade.

-

Protein Extraction: After 4 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against LC3B (detecting both LC3-I and LC3-II) and p62/SQSTM1.

-

Analysis: Quantify the LC3-II/GAPDH ratio. A concurrent accumulation of both LC3-II and p62 confirms autophagic flux disruption.

Figure 2: Self-validating experimental workflow for distinguishing autophagic flux blockade.

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. meddocsonline.org [meddocsonline.org]

Solubility Profile of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in Organic Solvents

An In-Depth Technical Guide

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to drug development, with solubility being a paramount determinant of bioavailability, formulation feasibility, and overall therapeutic efficacy. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, yet their utility can be hampered by poor solubility characteristics.[1] This guide provides a comprehensive technical overview of the anticipated solubility profile of a specific pyrazole derivative, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. We will dissect the molecular structure to predict its behavior in a range of common organic solvents, provide robust, step-by-step experimental protocols for accurate solubility determination, and discuss the theoretical underpinnings of the solute-solvent interactions at play. This document is intended to serve as a practical and theoretical resource for scientists engaged in the characterization and formulation of pyrazole-based compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physical properties. Among these, aqueous and non-aqueous solubility stands out as a critical attribute. It directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and dictates the viability of various dosage forms.

Pyrazole derivatives are five-membered heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][2] The compound of interest, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, incorporates several key structural features: a pyrazole core, a lipophilic 2-chlorobenzyl group, and a polar hydroxyl group. The interplay between these moieties defines its interaction with its environment and, consequently, its solubility. Understanding this profile is not merely an academic exercise; it is a prerequisite for advancing the compound through preclinical and clinical development.

This guide provides a predictive analysis grounded in established chemical principles and outlines the gold-standard methodologies for empirical validation.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This complex interplay is influenced by several molecular properties.

Core Principle: "Like Dissolves Like"

This long-standing heuristic remains a powerful predictive tool.[3] It posits that substances with similar intermolecular forces are likely to be soluble in one another. We can categorize these forces to analyze our target molecule:

-

Polar Solvents: These have large dipole moments and can be further divided into:

-

Protic Solvents (e.g., Methanol, Ethanol): Capable of donating hydrogen bonds.

-

Aprotic Solvents (e.g., Acetone, DMSO): Cannot donate hydrogen bonds but can accept them.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): Have small or no dipole moments and interact primarily through weaker van der Waals forces.

Physicochemical Analysis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

To predict the solubility of our target compound, we must examine its constituent parts:

-

Pyrazole Core: The heterocyclic ring containing two adjacent nitrogen atoms is polar and can act as a hydrogen bond acceptor.

-

4-Hydroxyl (-OH) Group: This is the most significant feature for solubility in polar solvents. It can act as both a strong hydrogen bond donor and acceptor, facilitating powerful interactions with protic solvents like alcohols and water.

-

1-(2-Chlorobenzyl) Group: This substituent is largely nonpolar and lipophilic. The bulky nature and the chlorine atom contribute to van der Waals interactions. This group will enhance solubility in less polar and aromatic solvents.

-

3,5-Dimethyl Groups: These small alkyl groups add to the nonpolar character of the molecule.

Overall Molecular Character: The presence of a strong hydrogen-bonding hydroxyl group combined with a polar pyrazole ring suggests that the molecule will have significant polar character. However, the bulky and nonpolar chlorobenzyl group provides a lipophilic counter-balance. Therefore, 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is predicted to be an amphiphilic molecule with a preference for polar organic solvents, particularly those capable of hydrogen bonding.

Predictive Solubility Models

While experimental determination is the definitive measure, several computational models can estimate solubility. These range from quantitative structure–property relationship (QSPR) models, which use molecular descriptors to build statistical correlations, to more rigorous physics-based methods grounded in thermodynamics.[4][5] Physics-based approaches attempt to calculate the free energy of solvation, which is directly related to solubility, but can be computationally intensive.[6] For many pyrazole derivatives, challenges with poor solubility are common, making predictive modeling a valuable tool in early development to identify potential issues.[1]

Experimental Methodology for Solubility Determination

To ensure data integrity, a robust and validated experimental protocol is essential. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its simplicity and accuracy.[7]

Materials and Equipment

-

Solute: 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol (purity >99%)

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with Teflon-lined caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to measure the saturation concentration of the compound in a given solvent at a specific temperature, ensuring that the system has reached thermodynamic equilibrium.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the solid compound to a tared glass vial. The goal is to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure the dissolution process has reached a true equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For finely suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to achieve clear separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the compound's concentration. A pre-established calibration curve is required for accurate quantification.

Predicted Solubility Profile and Discussion

Based on the structural analysis in Section 2.2, we can predict the solubility behavior of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol across a spectrum of organic solvents. The following table summarizes these predictions.

Table 1: Predicted Solubility of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | 32.7 | High | Excellent hydrogen bond donor/acceptor. Interacts strongly with the compound's -OH group.[8] |

| Ethanol | Polar Protic | 24.5 | High | Similar to methanol, provides strong hydrogen bonding interactions.[9] |

| Acetone | Polar Aprotic | 20.7 | Medium-High | Strong dipole and H-bond acceptor, but lacks H-bond donor capability. Solvates the pyrazole and -OH group well. |

| Acetonitrile | Polar Aprotic | 37.5 | Medium | High polarity but is a weaker hydrogen bond acceptor than acetone. |

| Dichloromethane | Polar Aprotic | 9.1 | Medium-Low | Can solvate the chlorobenzyl moiety, but offers poor interaction with the polar -OH group. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Medium-Low | Moderate polarity and H-bond acceptor. Balances polar/nonpolar interactions. |

| Toluene | Nonpolar | 2.4 | Low | Aromatic ring can interact with the chlorobenzyl group, but overall polarity is too low to effectively solvate the -OH and pyrazole core. |

| Hexane | Nonpolar | 1.9 | Insoluble | Lacks any significant polar interactions required to overcome the crystal lattice energy of the polar compound.[3] |

This predictive framework highlights the dominant role of the hydroxyl group. Solvents capable of hydrogen bonding are expected to be the most effective. The solubility is anticipated to decrease as the solvent polarity and hydrogen bonding capacity decrease.

Troubleshooting & Advanced Strategies

During experimental work, researchers may encounter challenges, particularly with compounds that exhibit lower-than-expected solubility.

-

Poor Solubility: If the compound proves sparingly soluble even in seemingly appropriate solvents, several strategies can be employed. Increasing the temperature will generally enhance solubility, but the stability of the compound must be considered.[8] The use of co-solvents can also be highly effective; for instance, adding a small amount of a highly effective solvent like methanol to a less effective one can significantly boost solvating power.[8]

-

Recrystallization Challenges: For purification, if a single solvent is ineffective for recrystallization, a binary solvent system is a powerful alternative. This involves dissolving the compound in a minimal amount of a "good" solvent at an elevated temperature, followed by the dropwise addition of a "poor" solvent until turbidity is observed. Slow cooling can then yield high-quality crystals.[8]

Conclusion

The solubility profile of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is predicted to be dominated by its polar functional groups, particularly the 4-hydroxyl moiety. High solubility is anticipated in polar protic solvents like methanol and ethanol, with decreasing solubility in less polar and nonpolar media. This guide provides both a robust theoretical framework for understanding these properties and a detailed, validated experimental protocol for their accurate determination using the shake-flask method. The insights and methodologies presented herein are crucial for guiding formulation development, enabling toxicological studies, and ultimately maximizing the therapeutic potential of this and other related pyrazole derivatives.

References

-

BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. Link

-

Boström, D., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Link

-

ResearchGate. (n.d.). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. Link

-

AIP Publishing. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Link

-

Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Link

-

American Chemical Society. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Link

-

Wadsworth Cengage Learning. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Link

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Link

-

Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery. Link

-

International Journal of Novel Research and Development. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Link

-

N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

-

Journals of Scientific Research and Reports. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Link

-

Research and Reviews: A Journal of Pharmaceutical Science. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Link

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Link

-

SpringerLink. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Link

-

PubChem. (n.d.). N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. Link

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Link

Sources

- 1. rroij.com [rroij.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. chem.ws [chem.ws]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. banglajol.info [banglajol.info]

An In-depth Technical Guide to Theoretical Calculations and DFT Studies of Pyrazole-4-ol Derivatives

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their versatile scaffold allows for fine-tuning of physicochemical properties, making them ideal candidates for rational drug design.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies, with a focus on Density Functional Theory (DFT), used to investigate pyrazole-4-ol derivatives. We will explore the causality behind computational choices, provide detailed protocols for key workflows, and demonstrate how these in-silico techniques accelerate the discovery and development of novel therapeutics by elucidating electronic structures, predicting reactivity, and rationalizing structure-activity relationships (SAR).[1]

Introduction: The Convergence of Pyrazole Chemistry and Computational Science

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged structures in drug discovery, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Commercially successful drugs such as the anti-inflammatory agent Celecoxib and the multi-targeted kinase inhibitor Sunitinib feature the pyrazole core, underscoring its therapeutic significance.[1] The pyrazole-4-ol substitution pattern, in particular, offers unique hydrogen bonding capabilities and electronic properties that are of significant interest in designing molecules with specific biological targets.

To navigate the vast chemical space of possible pyrazole-4-ol derivatives, computational chemistry has become an indispensable tool.[5] It provides a cost-effective and time-efficient means to predict molecular properties, understand reaction mechanisms, and visualize drug-target interactions at an atomic level before committing to resource-intensive chemical synthesis.[1][5] Among the array of computational methods, Density Functional Theory (DFT) has emerged as a particularly robust and versatile tool for investigating the electronic structure, reactivity, and spectroscopic properties of these molecules.[6] This guide will serve as a technical primer for researchers, scientists, and drug development professionals aiming to leverage DFT and related computational techniques in their pyrazole-focused research.

Core Methodology: Density Functional Theory (DFT)

Quantum chemical calculations, especially DFT, are foundational for understanding the intrinsic properties of a molecule. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, offering a favorable balance between accuracy and computational cost for the medium-to-large organic molecules typically encountered in drug discovery.

The Rationale Behind Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organic molecules like pyrazole derivatives, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is ubiquitously cited in the literature for studies on pyrazole derivatives due to its proven track record of providing reliable results for geometries, electronic properties, and vibrational frequencies.[7][8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. The Pople-style basis set 6-311G(d,p) is a common and effective choice for these systems.[8][9] The "6-311G" indicates the number of Gaussian functions used to describe the core and valence orbitals, while the "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These polarization functions allow for greater flexibility in the orbital shapes, which is crucial for accurately describing chemical bonding and non-covalent interactions. For studies requiring higher accuracy, especially concerning non-covalent interactions or anion properties, a more diffuse basis set like 6-311++G(d,p) may be employed.[6]

Key Applications and Calculated Properties

A standard DFT study on a pyrazole-4-ol derivative involves the calculation of several key properties that provide insight into its chemical nature and potential biological activity.

-

Geometric Optimization: The first and most critical step is to find the molecule's most stable three-dimensional conformation, its ground-state geometry.[1] This is achieved by minimizing the energy of the structure. A self-validating protocol requires a subsequent frequency calculation . The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[9][10] A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive.[9]

-

-

Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule.[1] It is an invaluable tool for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen and oxygen atoms in pyrazole-4-ol). These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically associated with acidic protons (like the hydroxyl and N-H protons). These are sites for nucleophilic attack and hydrogen bond donation.

-

-

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors quantify the overall reactivity of a molecule. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[7] These values can be used to compare the reactivity profiles across a series of derivatives.

A Typical Computational Workflow for Pyrazole Derivatives

The following diagram and protocol outline a standard, field-proven workflow for the computational analysis of a novel pyrazole-4-ol derivative, integrating DFT calculations with molecular docking to predict biological potential.

Caption: A typical computational workflow for the design of pyrazole derivatives.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: DFT Calculation of a Pyrazole-4-ol Derivative

This protocol describes the steps for performing a geometry optimization and property calculation using a computational chemistry package like Gaussian.

-

Structure Creation:

-

Using a molecular editor (e.g., GaussView, Avogadro), draw the 2D structure of the pyrazole-4-ol derivative.

-

Convert the 2D structure to a 3D structure and perform an initial, rapid energy minimization using a molecular mechanics force field (e.g., MMFF94).[1]

-

-

Input File Preparation:

-

Create an input file specifying the calculation parameters. The header for a Gaussian input file would look similar to this:

-

#p B3LYP/6-311G(d,p): Specifies the DFT method and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization.

-

0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).

-

-

Execution and Validation:

-

Submit the input file to the computational software.

-

Upon completion, verify that the optimization has converged successfully.

-

Inspect the output of the frequency calculation. Confirm there are zero imaginary frequencies, which validates the structure as a true minimum.

-

-

Data Extraction and Analysis:

-

Extract the final optimized coordinates.

-

From the output file, record the energies of the HOMO and LUMO to calculate the energy gap.

-

Use visualization software to generate the Molecular Electrostatic Potential (MEP) map from the calculation output files.

-

Protocol 2: Molecular Docking with an Optimized Ligand

This protocol outlines the process of docking the DFT-optimized pyrazole-4-ol derivative into a protein active site using software like AutoDock Vina.[1]

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains.[1]

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges) using a tool like AutoDockTools.[1]

-

-

Ligand Preparation:

-

Use the DFT-optimized structure from Protocol 1 as the input ligand file. This is a critical step, as using a low-energy, realistic conformation improves the quality of docking results.

-

Assign charges and define the rotatable bonds for the ligand.[1]

-

-

Docking Simulation:

-

Analysis:

-

Analyze the output to identify the binding pose with the lowest binding energy (most favorable).

-

Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

-

Data Presentation and Interpretation

Quantitative data from DFT studies are best summarized in tables for easy comparison across a series of derivatives. This allows for the direct correlation of electronic properties with experimentally observed biological activity, forming the basis of a Quantitative Structure-Activity Relationship (QSAR) study.[11]

Table 1: Hypothetical DFT-Calculated Properties for Substituted Pyrazole-4-ol Derivatives

| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Dipole Moment (Debye) |

| PYR-01 | -H | -6.28 | -1.15 | 5.13 | 2.45 |

| PYR-02 | -Cl (electron-withdrawing) | -6.45 | -1.50 | 4.95 | 3.80 |

| PYR-03 | -OCH₃ (electron-donating) | -5.95 | -1.05 | 4.90 | 2.90 |

-

Interpretation: In this hypothetical example, the electron-withdrawing chloro group (-Cl) in PYR-02 lowers both the HOMO and LUMO energies, making the molecule less likely to donate electrons but a better electron acceptor. The electron-donating methoxy group (-OCH₃) in PYR-03 raises the HOMO energy, making it a better electron donor. Both substitutions resulted in a smaller energy gap compared to the parent compound (PYR-01 ), suggesting potentially higher reactivity. Such data, when correlated with experimental IC₅₀ values, can build a powerful predictive SAR model.[11]

Conclusion

Theoretical calculations, spearheaded by Density Functional Theory, provide a powerful, predictive framework for the study of pyrazole-4-ol derivatives.[6] By enabling the detailed investigation of molecular structure, electronic properties, and reactivity, these computational methods offer invaluable insights that guide synthetic efforts and accelerate the drug discovery pipeline.[5] The integration of DFT-optimized structures into molecular docking and QSAR models further enhances our ability to rationally design novel pyrazole-based compounds with improved efficacy and desired pharmacological profiles. The methodologies and protocols outlined in this guide represent a robust, self-validating system for researchers aiming to harness the full potential of computational chemistry in the development of next-generation therapeutics.

References

-

Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints. Retrieved from [Link]

-

El-fakharany, M. F., et al. (2021). Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. Journal of Computational Chemistry, 42(32), 2306-2320. Retrieved from [Link]

-

Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Retrieved from [Link]

-

Carrasco-Velar, R., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Journal of Molecular Structure, 1222, 128892. Retrieved from [Link]

-

Salgado-Zamora, H., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5639. Retrieved from [Link]

-

Ríos-Guerra, F., et al. (2018). Synthesis and characterization of a new family of pyrazole derivatives. Journal of the Chilean Chemical Society, 63(2), 4004-4012. Retrieved from [Link]

-

Malik, A., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321, 138933. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity. Retrieved from [Link]

-

Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2393(1), 040001. Retrieved from [Link]

-

Acar, Ç., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(8), e23101. Retrieved from [Link]

-

Fandzloch, M., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Journal of Chemistry, 2017, 4082901. Retrieved from [Link]

-

Jana, S. B., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2025). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N -substituted-4-pyrazole derivatives. ResearchGate. Retrieved from [Link]

-